N,N-diBoc-3-methylenecyclobutan-1-amine
Description
N,N-diBoc-3-methylenecyclobutan-1-amine is a bicyclic amine derivative featuring a cyclobutane ring substituted with a methylene group and two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom. The Boc groups serve to stabilize the amine during synthetic processes, reducing its reactivity and improving handling safety. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of strained heterocycles or bioactive molecules requiring controlled amine deprotection .
Properties
IUPAC Name |
tert-butyl N-(3-methylidenecyclobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(9-10)16(12(17)19-14(2,3)4)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVLSGGDQDMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC(=C)C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,N-diBoc-3-methylenecyclobutan-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction proceeds with high efficiency, yielding the desired product after purification by column chromatography.
Industrial Production Methods:
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
N,N-diBoc-3-methylenecyclobutan-1-amine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotection: 3-methylenecyclobutan-1-amine.
Substitution: Various substituted cyclobutanes.
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Chemistry:
N,N-diBoc-3-methylenecyclobutan-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine group allows for selective reactions at other functional groups without interference.
Biology and Medicine:
The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .
Industry:
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of N,N-diBoc-3-methylenecyclobutan-1-amine primarily involves the reactivity of its functional groups. The Boc protecting groups can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methylene group can undergo nucleophilic substitution, oxidation, or reduction, depending on the reagents and conditions used .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis : While direct synthesis data for this compound is unavailable, analogous Boc-protection methods (e.g., using Boc₂O under basic conditions) are inferred from similar amine protections .
- Reactivity : The compound’s methylene group may participate in [2+2] cycloadditions or serve as a diene in Diels-Alder reactions, though experimental validation is needed.
- Safety : Boc protection significantly reduces volatility and toxicity compared to its deprotected counterpart , aligning with trends observed in other Boc-amine systems.
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